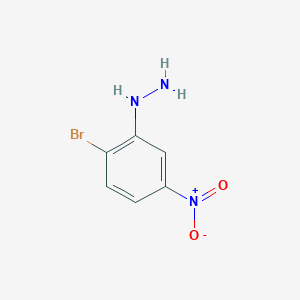

(2-Bromo-5-nitrophenyl)hydrazine

Übersicht

Beschreibung

“(2-Bromo-5-nitrophenyl)hydrazine” is a chemical compound that is used as an experimental reagent . It is used in the synthesis of tricyclic dienamines .

Synthesis Analysis

The synthesis of “(2-Bromo-5-nitrophenyl)hydrazine” involves the reaction of 2-bromo-5-nitroaniline with sodium nitrite (NaNO2) in hydrochloric acid (HCl) at 0 degrees Celsius . The reaction is stirred for 3 hours until most of the 2-bromo-5-nitroaniline is converted .Molecular Structure Analysis

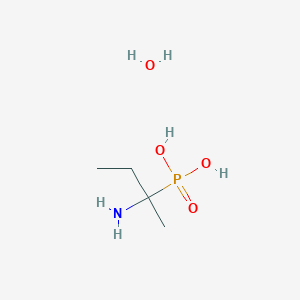

The molecular formula of “(2-Bromo-5-nitrophenyl)hydrazine” is C6H6BrN3O2 . The InChI code is 1S/C6H6BrN3O2.2ClH/c7-5-2-1-4 (10 (11)12)3-6 (5)9-8;;/h1-3,9H,8H2;2*1H .Chemical Reactions Analysis

“(2-Bromo-5-nitrophenyl)hydrazine” can undergo a Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes . This reaction involves the conversion of the hydrazine derivative to a hydrazone, which is then converted to the corresponding alkane by reaction with base and heat .Physical And Chemical Properties Analysis

“(2-Bromo-5-nitrophenyl)hydrazine” has a molecular weight of 304.96 . It is a powder and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Formation

(2-Bromo-5-nitrophenyl)hydrazine has been used in the synthesis of heterocyclic compounds. Sunder and Peet (1979) demonstrated that benzoyl bromide (2-nitrophenyl) hydrazone, a compound related to (2-Bromo-5-nitrophenyl)hydrazine, could be treated with sodium ethoxide and ethyl cyanoacetate to produce unexpected heterocyclic systems such as 6-bromo-3-phenyl-1,2,4-benzotriazine and 5-bromo-2-phenylbenzoxazole. This indicates the potential of (2-Bromo-5-nitrophenyl)hydrazine in synthesizing novel heterocyclic structures (Sunder & Peet, 1979).

Fluorescence and Electro-Optical Properties

Ji Chang–you (2012) explored the fluorescence properties of a compound synthesized from a reaction involving 4-nitrobenzoyl hydrazine, closely related to (2-Bromo-5-nitrophenyl)hydrazine. This study highlights the potential application of (2-Bromo-5-nitrophenyl)hydrazine in the development of compounds with fluorescent properties, useful in various scientific applications (Ji, 2012). Additionally, Owen and White (1977) described the preparation and electro-optic properties of 1-formyl 2(4-nitrophenyl) hydrazine, a compound structurally similar to (2-Bromo-5-nitrophenyl)hydrazine, suggesting its potential use in electro-optic applications (Owen & White, 1977).

Corrosion Inhibition

Yadav, Sharma, and Sarkar (2015) investigated the corrosion inhibition performance of synthesized hydrazine compounds on steel surfaces. Although not directly using (2-Bromo-5-nitrophenyl)hydrazine, their research implies that structurally similar hydrazine derivatives could serve as effective corrosion inhibitors (Yadav, Sharma, & Sarkar, 2015).

Antimicrobial and Antioxidant Activities

Kabra, Mutreja, Saharia, and Sharma (2014) explored the antibacterial activity of azo compounds derived from hydrazine hydrate, which suggests the potential of (2-Bromo-5-nitrophenyl)hydrazine in antimicrobial applications (Kabra et al., 2014). Furthermore, Yorur-Goreci et al. (2014) synthesized p-nitrophenylhydrazone derivatives and investigated their antioxidant activities, indicating the potential for (2-Bromo-5-nitrophenyl)hydrazine derivatives in antioxidant applications (Yorur-Goreci et al., 2014).

Safety and Hazards

“(2-Bromo-5-nitrophenyl)hydrazine” is classified as a flammable solid and is harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Zukünftige Richtungen

The rearrangement of highly reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides can be harnessed for the facile construction of amide bonds . This reaction is widely applicable to the synthesis of primary, secondary, and tertiary amides and could be used as a key step in the synthesis of various compounds .

Eigenschaften

IUPAC Name |

(2-bromo-5-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKPMXOMDNPDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695009 | |

| Record name | (2-Bromo-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-nitrophenyl)hydrazine | |

CAS RN |

100367-78-0 | |

| Record name | (2-Bromo-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Allyloxy)methyl]-4-(2-chloroethoxy)aniline](/img/structure/B1503149.png)

![O-[4-ethanethioyloxy-2,3-bis(oxidanyl)butyl] ethanethioate](/img/structure/B1503154.png)